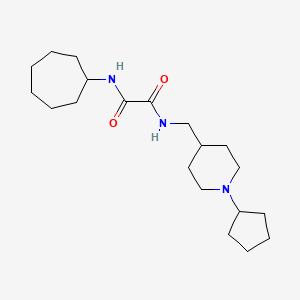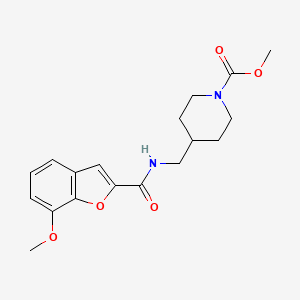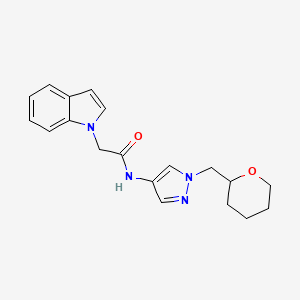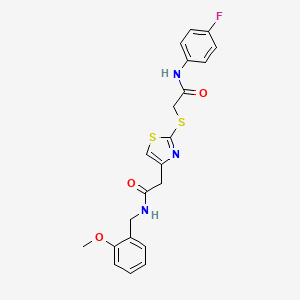
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and neurodegeneration. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is its unique structure, which allows for the potential development of more potent and selective analogs. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its further development and application.
Direcciones Futuras
There are several future directions for the study of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to develop more potent and selective analogs of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide for the treatment of various diseases. Additionally, it can be studied for its potential use as a diagnostic tool for cancer detection.
Métodos De Síntesis
The synthesis of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves a multi-step process. The first step involves the preparation of N-cycloheptyl-4-piperidone, which is then converted into N-cycloheptyl-4-piperidone oxime. The oxime is then treated with chloroacetyl chloride to form N-cycloheptyl-4-piperidone oxime acetate. The acetate is then reacted with cyclopentylmagnesium bromide to form N-cycloheptyl-N-cyclopentyl-4-piperidone oxime. Finally, the oxime is treated with oxalyl chloride to obtain N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has shown potential applications in various scientific research studies. It has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-cancer agent.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2/c24-19(20(25)22-17-7-3-1-2-4-8-17)21-15-16-11-13-23(14-12-16)18-9-5-6-10-18/h16-18H,1-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGUYSNXDXAOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)
![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)

![6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2464363.png)

![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)